
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine is a chemical compound with a complex structure that includes a pyrazole ring, an indan moiety, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the reaction of hydrazine with a suitable diketone to form the pyrazole core, followed by subsequent functionalization.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Generation of substituted pyrazoles or indanes.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential biological applications, including the development of new pharmaceuticals. Its interaction with biological targets can be studied to understand its effects on various biological processes.
Medicine: N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine may be explored for its therapeutic properties. Research is ongoing to determine its efficacy in treating various medical conditions.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrazole ring and the indan moiety play crucial roles in binding to these targets, leading to biological or chemical activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine
N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine
Uniqueness: N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine is unique due to its specific structural features, which include the combination of the pyrazole ring and the indan moiety. This combination provides distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-2,3-dihydro-1H-inden-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-17(11-14-7-8-16-18(14)2)15-9-12-5-3-4-6-13(12)10-15/h3-8,15H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIZJFXRBPHTOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B2801638.png)
![N-(2-ethoxyphenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2801639.png)
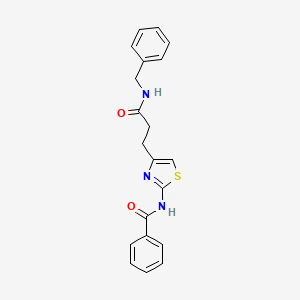
![1-benzyl-3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-1,2-dihydropyridin-2-one](/img/structure/B2801644.png)
![1-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2801647.png)
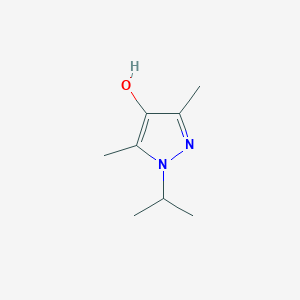
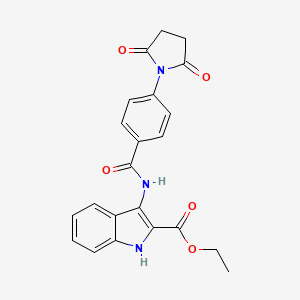
![4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2801651.png)
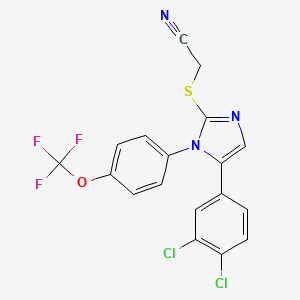
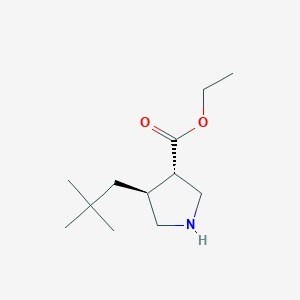
![2-{[(tert-butoxy)carbonyl]amino}-5-nitropyridine-3-carboxylic acid](/img/structure/B2801656.png)


![2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2801661.png)
